molecular formula C12H14ClN3OS2 B12169743 2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B12169743
M. Wt: 315.8 g/mol
InChI Key: IEKXBPOLUJHGLX-UHFFFAOYSA-N
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Description

2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may yield a more saturated compound .

Scientific Research Applications

2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents on the ring system. Examples include:

Uniqueness

What sets 2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide apart is its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or improved chemical stability .

Properties

Molecular Formula

C12H14ClN3OS2

Molecular Weight

315.8 g/mol

IUPAC Name

2-chloro-5-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H14ClN3OS2/c1-7(2)10-9(16-12(13)19-10)11(17)15-4-3-8-14-5-6-18-8/h5-7H,3-4H2,1-2H3,(H,15,17)

InChI Key

IEKXBPOLUJHGLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NCCC2=NC=CS2

Origin of Product

United States

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